1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-Propyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 39213-97-3 . It is an important raw material and intermediate for pharmaceuticals . It belongs to a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold of THIQ . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1-Propyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications
Antiglioma Activity
- Tetrahydroisoquinoline (THI) derivatives, including compounds related to 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified to selectively block the growth of C6 glioma while leaving normal astrocytes relatively unaffected. These findings suggest potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Synthesis and Biological Activity
- Synthesized derivatives of tetrahydroisoquinoline have demonstrated moderate adrenergic blocking and sympatholytic activities, showcasing their potential in biological applications (Aghekyan et al., 2017).
Local Anesthetic Activity and Toxicity Studies
- A study on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines highlighted their high local anesthetic activity, with some derivatives being more active than lidocaine. This research emphasizes the need for further investigations of these compounds as potential drug candidates (Azamatov et al., 2023).
Anticancer Agents
- Studies have shown that the tetrahydroisoquinoline moiety, present in various biologically active molecules, makes its derivatives excellent candidates as potential anticancer agents. This research has led to the synthesis of new analogs with potential pharmaceutical applications (Redda et al., 2010).
Structure Analysis for Medicinal Chemistry
- The crystal structure analysis of various tetrahydroisoquinoline derivatives provides essential information for understanding their biological activity and potential medicinal applications (Wouters et al., 2010).
Analgesic and Anti-Inflammatory Effects
- Research on specific derivatives of tetrahydroisoquinoline has shown pronounced analgesic and anti-inflammatory effects, indicating their potential use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Anticoagulant Activity
- A study on the anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines suggests their potential use in the development of new anticoagulant drugs (Glushkov et al., 2006).
Antibacterial and Antifungal Properties
- Organosilicon lipid-like derivatives of tetrahydroisoquinoline have been evaluated for their antimicrobial activity, displaying strong antibacterial and antifungal properties. This indicates their potential as monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).
Antimalarial Activity
- Certain 1-aryl-1,2,3,4-tetrahydroisoquinolines have exhibited moderate to high antiplasmodial activity, justifying further investigation as potential antimalarial agents (Hanna et al., 2014).
Cerebral Protective Agents
- 1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as cerebral protective agents, exhibiting anticonvulsant activity and protecting against ischemia-induced neuronal degeneration (Ohkubo et al., 1996).
Synthesis of Pharmaceutical Agents
- Novel approaches for the synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, which are important scaffolds in natural products with a variety of bioactivities, have been developed for pharmaceutical applications (Liu et al., 2015).
Dopamine D-1 Antagonists
- Isomeric tetrahydroisoquinolines have been evaluated for their dopamine D-1 antagonist activity, providing insights into the development of selective dopamine antagonists (Riggs et al., 1987).
Mechanism of Action
Target of Action
1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The compound might interact with its targets through a series of complex biochemical reactions, potentially involving the isomerization of an iminium intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the compound’s broad range of biological activities . It’s suggested that the compound might influence the control of neurotransmitter function and prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be multifaceted, reflecting its diverse biological activities . For instance, it’s suggested that the compound might have neuroprotective effects, potentially antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Analysis
Biochemical Properties
1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is a key fragment of a diverse range of alkaloids and bioactive molecules . It has been observed that this compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVQGNTCZAURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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